molecular formula C20H17ClFN3O3 B605929 AHR antagonist 1 CAS No. 2162982-11-6

AHR antagonist 1

Número de catálogo B605929
Número CAS: 2162982-11-6
Peso molecular: 401.8224
Clave InChI: RFGRNBWAUZSMBN-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AHR antagonist 1, also known as StemRegenin 1 (SR1), is an antagonist of the aryl hydrocarbon receptor (AHR) . It is a cell-permeable pyrazolo-amide compound that potently blocks the binding of TCDD (2,3,7,8-tetrachlorodibenzo- p -dioxin) to AHR in a dose-dependent manner .


Synthesis Analysis

The synthesis of AHR antagonist 1 involves structure-activity relationship analyses of a newly synthesized library of derivatives of the potent AHR antagonist 2-methyl-2 H -pyrazole-3-carboxylic acid (2-methyl-4- o -tolylazo-phenyl)-amide (CH223191) .


Physical And Chemical Properties Analysis

AHR antagonist 1 is a cell-permeable pyrazolo-amide compound . Unfortunately, specific details about the physical and chemical properties of AHR antagonist 1 were not found in the retrieved information.

Aplicaciones Científicas De Investigación

Tumor Immunosuppression Counteraction

BAY-218 has been identified as a potent and selective small-molecule AhR inhibitor, which serves as a new modality to counteract tumor immunosuppression . It’s particularly effective in the context of local immunosuppression in the tumor microenvironment .

Immune Checkpoint Inhibitor (ICI) Treatment

BAY-218 has shown mono-therapeutic efficacy that was comparable to ICI treatment . This suggests that BAY-218 could be a viable alternative or supplement to ICI treatment in certain contexts .

Combination Therapy with Anti-PD-L1 Antibody

Further therapeutic improvement was achieved when BAY-218 was used in combination with an anti-PD-L1 antibody . This indicates that BAY-218 could be effectively used in combination therapies .

Inhibition of AhR Nuclear Translocation

BAY-218 has been shown to inhibit AhR nuclear translocation . This could have implications for a variety of cellular processes and pathways .

Rescue of TNFα Production

In vitro, BAY-218 rescued TNFα production from KA-suppressed LPS-treated primary human monocytes . This suggests a potential role for BAY-218 in immune response modulation .

Enhancement of T Cell Cytokine Production

BAY-218 enhanced T cell cytokine production in a human mixed lymphocyte reaction (MLR) and a mouse antigen-specific bone-marrow-derived dendritic cell (BMDC)-OT-I T cell co-culture . This indicates that BAY-218 could play a role in enhancing immune responses .

Reduction of Tumor Growth

In vivo, BAY-218 enhanced anti-tumoral immune responses and reduced tumor growth in the syngeneic mouse tumor models CT26 and B16-OVA . This suggests a potential application of BAY-218 in cancer treatment .

Alteration of Tumor-Infiltrating Leukocyte Populations

Administration of BAY-218 increased the frequency of tumor-infiltrating CD8 + T cells and NK cells while decreasing GR1 + myeloid cells and CD206 + M2 macrophages . This indicates that BAY-218 could influence the composition of tumor-infiltrating leukocyte populations .

Mecanismo De Acción

Target of Action

BAY-218, also known as (S)-6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-(1-hydroxypropan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide or AHR antagonist 1, primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that is activated by various ligands, including those produced by the metabolism of tryptophan . The receptor plays a significant role in suppressing immune cell function, contributing to tumor immune resistance .

Mode of Action

BAY-218 inhibits the activation of AhR . It prevents the nuclear translocation of AhR and the expression of AhR-regulated target genes induced by both exogenous and endogenous AhR ligands . This inhibition of AhR activation is proposed to restore T-cell function and induce tumor rejection .

Biochemical Pathways

The overexpression of indole dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) by many tumors results in increased metabolism of tryptophan into kynurenine, which induces immunosuppression via activation of AhR . By inhibiting AhR, BAY-218 disrupts this pathway, potentially restoring immune function and counteracting tumor immunosuppression .

Result of Action

In vitro, BAY-218 has been shown to rescue TNFα production from kynurenic acid-suppressed LPS-treated primary human monocytes . It also enhances T cell cytokine production in a human mixed lymphocyte reaction . In vivo, BAY-218 enhances anti-tumoral immune responses and reduces tumor growth . It increases the frequency of tumor-infiltrating CD8+ T cells and NK cells while decreasing GR1+ myeloid cells and CD206+ M2 macrophages .

Action Environment

The action of BAY-218 is influenced by the tumor microenvironment, which often exhibits local immunosuppression . The compound’s efficacy may also be enhanced in combination with other therapies, such as anti-PD-L1 antibodies . .

Direcciones Futuras

AHR antagonist 1 has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . It has been shown to enhance NK cell cytolytic potential by promoting expression of certain proteins, and in MM cells, AHR antagonism upregulates surface expression of NK cell activating ligands . These findings suggest that AHR antagonist 1 could have potential applications in the treatment of cancer and other diseases .

Propiedades

IUPAC Name

6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGRNBWAUZSMBN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxo-2,3-dihydropyridazine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AHR antagonist 1
Reactant of Route 2
Reactant of Route 2
AHR antagonist 1
Reactant of Route 3
AHR antagonist 1
Reactant of Route 4
AHR antagonist 1
Reactant of Route 5
Reactant of Route 5
AHR antagonist 1
Reactant of Route 6
Reactant of Route 6
AHR antagonist 1

Q & A

Q1: How does BAY-218 interact with its target, the AhR, and what are the downstream effects of this interaction?

A1: BAY-218 functions as a selective and potent AhR inhibitor. [, ] It achieves this by directly binding to the AhR, preventing its translocation to the nucleus. [, ] This, in turn, blocks the AhR from binding to the dioxin response element (DRE) within DNA, a crucial step for AhR-mediated gene expression. [, ] As a result, BAY-218 effectively inhibits the expression of AhR-regulated target genes, which include those involved in immunosuppressive pathways. [, ]

Q2: What are the in vivo effects of BAY-218 on tumor growth and the tumor microenvironment?

A2: In vivo studies utilizing syngeneic mouse tumor models (CT26 and B16-OVA) demonstrated that BAY-218 effectively enhances anti-tumor immune responses, ultimately leading to reduced tumor growth. [] Further analysis revealed that BAY-218 administration led to an increased frequency of tumor-infiltrating CD8+ T cells and NK cells, while simultaneously decreasing the presence of immunosuppressive GR1+ myeloid cells and CD206+M2 macrophages within the tumor microenvironment. [] This shift in the immune cell profile within the tumor highlights the ability of BAY-218 to reverse tumor-associated immunosuppression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.